2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE
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Overview
Description
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, an ethoxy linker, and a pyridine ring attached to a benzamide core. Its structural complexity allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE typically involves multiple steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of morpholine with ethylene oxide to form 2-(morpholin-4-yl)ethanol.
Attachment to Pyridine: The 2-(morpholin-4-yl)ethanol is then reacted with 3-bromopyridine under basic conditions to form 2-[2-(morpholin-4-yl)ethoxy]pyridine.
Formation of Benzamide: Finally, the 2-[2-(morpholin-4-yl)ethoxy]pyridine is reacted with benzoyl chloride in the presence of a base to yield 2-[2-(morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE involves its interaction with specific molecular targets. For instance, in its anti-tubercular activity, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine and ethoxy structure but differs in its triazine core.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the benzamide and pyridine components but have different substituents.
Uniqueness
2-(2-MORPHOLIN-4-YL-ETHOXY)-N-PYRIDIN-3-YL-BENZAMIDE is unique due to its specific combination of a morpholine ring, ethoxy linker, and pyridine ring attached to a benzamide core. This unique structure allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1245646-79-0 |
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Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.384 |
IUPAC Name |
2-(2-morpholin-4-ylethoxy)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C18H21N3O3/c22-18(20-15-4-3-7-19-14-15)16-5-1-2-6-17(16)24-13-10-21-8-11-23-12-9-21/h1-7,14H,8-13H2,(H,20,22) |
InChI Key |
QVZCPFROZVZUGC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=CC=CC=C2C(=O)NC3=CN=CC=C3 |
Synonyms |
2-(2-Morpholin-4-yl-ethoxy)-N-pyridin-3-yl-benzamide |
Origin of Product |
United States |
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